2-(allylthio)-5-(3,4-dichlorophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazole
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Description
2-(allylthio)-5-(3,4-dichlorophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazole is a useful research compound. Its molecular formula is C19H14Cl2F2N2OS and its molecular weight is 427.29. The purity is usually 95%.
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Scientific Research Applications
Antioxidant Properties
Studies on structurally related imidazole derivatives have explored their potential as antioxidants. For example, the synthesis and evaluation of antioxidant activities of novel 1,3,4-oxadiazole and imine-containing 1H-benzimidazoles show promising in vitro antioxidant properties by inhibiting lipid peroxidation levels and microsomal ethoxyresorufin O-deethylase (EROD) activity, with certain compounds exhibiting significant inhibitory effects (Alp et al., 2015).
Antibacterial and Antimicrobial Activity
Several imidazole derivatives have been investigated for their antibacterial and antimicrobial activities. The synthesis of 2-(chromon-3-yl)imidazole derivatives and their evaluation as potential antimicrobial agents against various pathogenic bacterial and fungal strains is an example of such research (Sharma et al., 2017). Another study focuses on novel imidazo[2,1-b][1,3,4]thiadiazole (ITD) hybrid compounds, showing efficient antibacterial activity and antioxidant effects (Taflan et al., 2019).
Luminescence and Magnetism in Metal-Organic Frameworks (MOFs)
Research on the luminescence and magnetism of a MOF derived from an emissive terthiophene-based imidazole linker highlights the dual functional properties of ligand-based emission and metal-based magnetic behaviors, suggesting applications in materials science (Wang et al., 2021).
Synthesis and Crystal Structure
The microwave-assisted synthesis and crystal structure analysis of 1-(4-chlorophenyl)-4,5-diphenyl-2-(3,4,5-trimethoxy-phenyl)-1H-imidazole provide insights into the synthesis techniques and structural characteristics of imidazole derivatives, which can be crucial for their applications in material science and pharmaceutical research (Saberi et al., 2009).
Properties
IUPAC Name |
5-(3,4-dichlorophenyl)-1-[4-(difluoromethoxy)phenyl]-2-prop-2-enylsulfanylimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2F2N2OS/c1-2-9-27-19-24-11-17(12-3-8-15(20)16(21)10-12)25(19)13-4-6-14(7-5-13)26-18(22)23/h2-8,10-11,18H,1,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAAKVMHMNRIVIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NC=C(N1C2=CC=C(C=C2)OC(F)F)C3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2F2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.